molecular formula C10H6ClFN2O2 B6588256 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152537-04-6

1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B6588256
CAS RN: 1152537-04-6
M. Wt: 240.6
InChI Key:
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Description

1-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, also known as CFPP, is an important organic compound that has a wide range of applications in the scientific research community. CFPP is a versatile compound that can be used in a variety of laboratory experiments and research applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CFPP.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in the scientific research community. It has been used in a variety of laboratory experiments, such as the synthesis of novel compounds, the study of enzyme kinetics, and the investigation of the structure-activity relationships of drugs. 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has also been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been used to investigate the effects of drugs on the cardiovascular system, the nervous system, and the immune system.

Mechanism of Action

1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been found to act as an inhibitor of enzymes involved in the metabolism of drugs. Specifically, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. By inhibiting the activity of these enzymes, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can increase the bioavailability of drugs, which can lead to an increase in the therapeutic effects of drugs.
Biochemical and Physiological Effects
1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been found to have a wide range of biochemical and physiological effects. For example, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. Additionally, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been found to have anti-inflammatory and anti-oxidative effects, which can be beneficial in the treatment of various diseases. 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has also been found to be an effective inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the body.

Advantages and Limitations for Lab Experiments

1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several advantages for laboratory experiments. First, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a versatile compound that can be used in a variety of laboratory experiments. Second, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is relatively inexpensive and can be easily synthesized. Finally, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of biochemical and physiological effects, which makes it an ideal compound for studying the mechanism of action of drugs. However, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has some limitations for laboratory experiments. For example, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a relatively unstable compound and can degrade over time. Additionally, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can be toxic at high concentrations, so it should be handled with care.

Future Directions

The future of 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is promising. 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in the scientific research community and can be used to study the mechanism of action of drugs and the biochemical and physiological effects of drugs. Additionally, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can be used to investigate the effects of drugs on the cardiovascular system, the nervous system, and the immune system. 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can also be used to develop novel compounds and to study enzyme kinetics. Finally, 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can be used to investigate the structure-activity relationships of drugs.

Synthesis Methods

1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized through a three-step process. The first step involves the reaction of 3-chloro-4-fluorobenzaldehyde with hydrazine hydrate in aqueous ethanol, which yields 3-chloro-4-fluorophenyl-1H-pyrazole-3-carboxylic acid. The second step involves the reaction of 3-chloro-4-fluorophenyl-1H-pyrazole-3-carboxylic acid with acetic anhydride in the presence of pyridine, which yields 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. The third step involves the reaction of 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid with acetic anhydride in the presence of pyridine, which yields 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form 3-chloro-4-fluorophenylpyrazole-5-carboxylic acid ethyl ester, which is then hydrolyzed to yield the target compound.", "Starting Materials": ["3-chloro-4-fluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid"], "Reaction": ["Step 1: Dissolve 3-chloro-4-fluoroaniline in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat under reflux for 4 hours.", "Step 3: Cool the reaction mixture and add water. Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and purify the product by recrystallization from ethanol."] }

CAS RN

1152537-04-6

Product Name

1-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.6

Purity

95

Origin of Product

United States

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